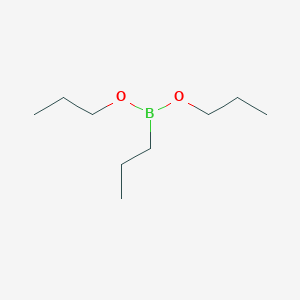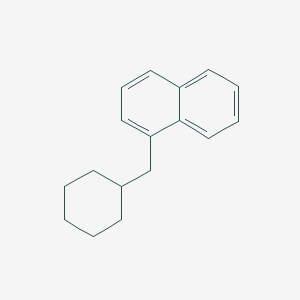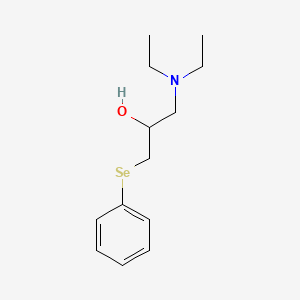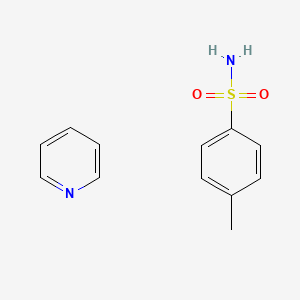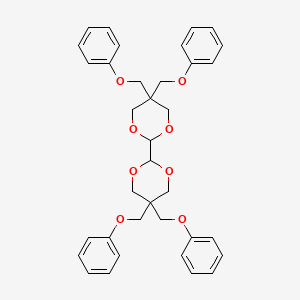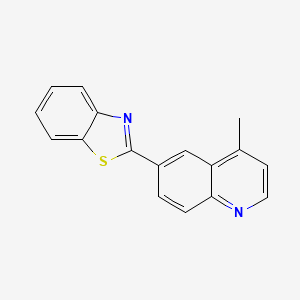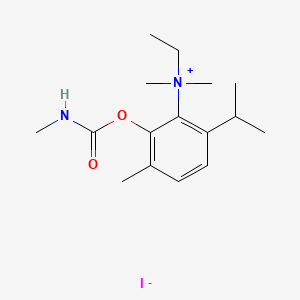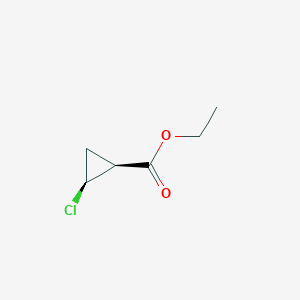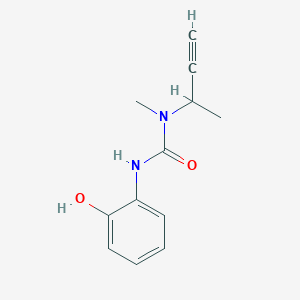
(2-Hydroxyoxiran-2-yl)acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-Hydroxyoxiran-2-yl)acetic acid is an organic compound characterized by the presence of both an epoxide and a carboxylic acid functional group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (2-Hydroxyoxiran-2-yl)acetic acid typically involves the epoxidation of an appropriate precursor, such as an unsaturated carboxylic acid. One common method is the reaction of glycidol with chloroacetic acid under basic conditions. The reaction proceeds as follows:
- Glycidol is reacted with chloroacetic acid in the presence of a base such as sodium hydroxide.
- The reaction mixture is heated to facilitate the formation of the epoxide ring.
- The product is then purified through recrystallization or distillation.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, large-scale production may incorporate advanced purification techniques such as chromatography and crystallization to obtain the desired product.
化学反应分析
Types of Reactions: (2-Hydroxyoxiran-2-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The epoxide ring can be opened through oxidation reactions, leading to the formation of diols or other oxidized products.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol, resulting in the formation of (2-Hydroxyoxiran-2-yl)methanol.
Substitution: The epoxide ring is susceptible to nucleophilic attack, leading to ring-opening reactions. Common nucleophiles include amines, alcohols, and thiols.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or peracids can be used under mild conditions to oxidize the epoxide ring.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophilic reagents such as ammonia, ethanol, or thiols can be used in the presence of a catalyst or under basic conditions.
Major Products:
Oxidation: Diols or carboxylic acids.
Reduction: (2-Hydroxyoxiran-2-yl)methanol.
Substitution: Various substituted products depending on the nucleophile used.
科学研究应用
(2-Hydroxyoxiran-2-yl)acetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules and polymers.
Biology: The compound can be utilized in the study of enzyme-catalyzed reactions involving epoxides and carboxylic acids.
Industry: It is used in the production of specialty chemicals, coatings, and adhesives.
作用机制
The mechanism of action of (2-Hydroxyoxiran-2-yl)acetic acid involves its reactive epoxide and carboxylic acid groups. The epoxide ring can undergo nucleophilic attack, leading to ring-opening reactions that form new bonds and functional groups. The carboxylic acid group can participate in acid-base reactions, esterification, and amidation, allowing the compound to interact with various molecular targets and pathways.
相似化合物的比较
Glycidol: Similar in structure but lacks the carboxylic acid group.
Glycidic Acid: Contains an epoxide ring and a carboxylic acid group but differs in the position of the functional groups.
Epoxyacetic Acid: Another compound with an epoxide and carboxylic acid group, but with a different arrangement of atoms.
Uniqueness: (2-Hydroxyoxiran-2-yl)acetic acid is unique due to the specific positioning of its functional groups, which allows it to participate in a diverse range of chemical reactions. Its dual functionality makes it a versatile compound in both synthetic and industrial applications.
属性
CAS 编号 |
63912-09-4 |
|---|---|
分子式 |
C4H6O4 |
分子量 |
118.09 g/mol |
IUPAC 名称 |
2-(2-hydroxyoxiran-2-yl)acetic acid |
InChI |
InChI=1S/C4H6O4/c5-3(6)1-4(7)2-8-4/h7H,1-2H2,(H,5,6) |
InChI 键 |
SCQRCBQXLWQTTG-UHFFFAOYSA-N |
规范 SMILES |
C1C(O1)(CC(=O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





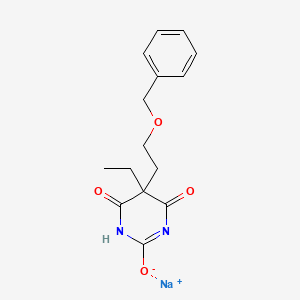
![{2-[(2-Methylbutan-2-yl)peroxy]hex-5-en-3-yn-2-yl}benzene](/img/structure/B14483267.png)
